molecular formula C12H9BrO2 B1611179 Methyl 5-bromo-2-naphthoate CAS No. 67878-76-6

Methyl 5-bromo-2-naphthoate

Cat. No.: B1611179
CAS No.: 67878-76-6
M. Wt: 265.1 g/mol
InChI Key: KNUWUXJWMBRWJM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-naphthoate is an organic compound with the molecular formula C({12})H({9})BrO(_{2}). It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 2-position of the naphthalene ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Methyl 5-bromo-2-naphthoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Biological Studies: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Safety and Hazards

Methyl 5-bromo-2-naphthoate has several safety precautions associated with it. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . The compound should not be released into the environment . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

Mechanism of Action

Biochemical Pathways

It’s worth noting that many compounds with similar structures have been found to affect various biochemical pathways

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-2-naphthoate. For instance, it is recommended that this compound be stored in a dry room at normal temperature . It is also suggested that dust formation should be avoided . These recommendations suggest that environmental conditions such as humidity, temperature, and physical disturbances could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification. The synthetic route typically includes the following steps:

    Bromination: 2-naphthoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr(_{3})) to introduce the bromine atom at the 5-position.

    Esterification: The resulting 5-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H({4})) to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale bromination and esterification processes are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_{4})).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) in methanol can be used to replace the bromine atom.

    Reduction: LiAlH(_{4}) in anhydrous ether is commonly used for reducing the ester group.

    Oxidation: KMnO(_{4}) in an aqueous medium is used for oxidizing the ester to a carboxylic acid.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as methyl 5-methoxy-2-naphthoate can be formed.

    Reduction: The reduction of the ester group yields 5-bromo-2-naphthol.

    Oxidation: Oxidation of the ester group results in 5-bromo-2-naphthoic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-naphthoate: Similar structure but with the bromine atom at the 6-position.

    Methyl 1-bromo-2-naphthoate: Bromine atom at the 1-position.

    Methyl 5-chloro-2-naphthoate: Chlorine atom instead of bromine at the 5-position.

Uniqueness

Methyl 5-bromo-2-naphthoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional specificity can make it more suitable for certain synthetic applications compared to its analogs.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 5-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUWUXJWMBRWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541762
Record name Methyl 5-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67878-76-6
Record name Methyl 5-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-naphthoic acid (17.33 g, 69 mmol) and 250 mL of MeOH were combined in a flask under N2 atmosphere. Thionyl chloride (5.84 mL, 80 mmol) was added dropwise over 15 minutes at a temperature of 25-30° C. resulting in a pale yellow mixture. The mixture was heated at reflux for 3¼ hours. The resulting yellow solution was concentrated in vacuo to 137.4 g of solution then placed in the freezer overnight. The resulting thick mixture was filtered and the solid was washed with 100 mL of cold MeOH. The solid was dried in vacuo at 50° C. to give 11.39 g of intermediate title compound as white crystals. A second crop was filtered and washed with 100 mL of cold MeOH. The solid was dried to 1.31 g of white crystals. Yield: 69%, 2 crops.
Quantity
17.33 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.84 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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